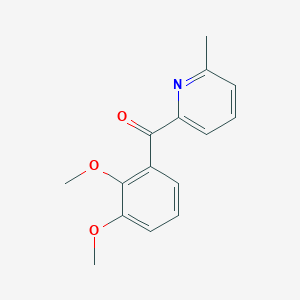

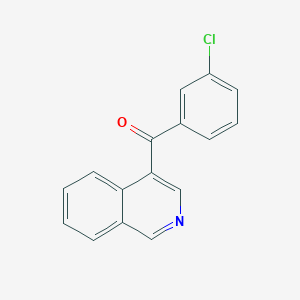

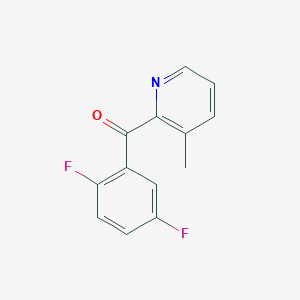

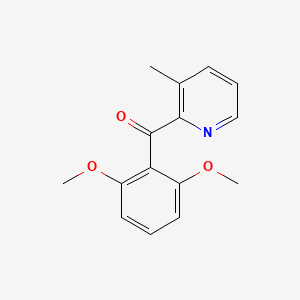

![molecular formula C12H7ClN2O2S B1421583 3-(3-氯苯基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮 CAS No. 1255784-16-7](/img/structure/B1421583.png)

3-(3-氯苯基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮

描述

“3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” is a derivative of thienopyrimidine . Thienopyrimidine derivatives are important in medicinal chemistry as they are structural analogs of purines and have various biological activities . They have shown excellent antineoplastic activity against prostate cancer (PC3) with IC 50 values in the submicromolar values from 0.1 to 0.79 µM .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives involves different methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another strategy involves the reaction of thiophene derivatives with isocyanates .Molecular Structure Analysis

The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .Chemical Reactions Analysis

Thienopyrimidine derivatives are versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . They can also undergo reactions with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .科学研究应用

合成和抗菌评估

- More et al. (2013) 进行的研究探讨了各种取代噻吩[2,3-d]嘧啶的合成。他们合成了包括结构类似于3-(3-氯苯基)噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮的关键中间体,评估它们作为抗菌剂的潜力。

杂环合成

- 在杂环合成领域, Hirota et al. (1990) 合成了几种6-取代噻吩[2,3-d]嘧啶-2,4(1H,3H)-二酮衍生物。他们的工作有助于理解这些化合物的合成途径和性质。

烷基化和衍生物形成

- Shestakov等人(2014)研究了3-R-噻吩[3,2-d]嘧啶-2,4(1H,3H)-二酮的合成及其随后转化为烷基衍生物 (Shestakov et al., 2014)。这项研究为这些化合物的官能化提供了见解。

核苷类似物的合成

- Fossey等人(1995)专注于合成噻吩[3,2-d]嘧啶-2,4-二酮核苷类似物,展示了这些化合物中碳水化合物基团的修饰 (Fossey et al., 1995)。

生物活性探索

- El-Gazzar等人(2006)制备了与噻唑环融合的噻吩[2,3-d]嘧啶化合物,探索它们的生物活性,包括腺苷激酶抑制和抗癌性能 (El-Gazzar et al., 2006)。

新颖的合成途径

- Volovenko等人(2002)提出了新颖的合成途径,用于生产6-杂环基-4,5,7,8-四氢吡咯[1,2-a]噻吩[3,2-e]嘧啶-4,7-二酮,有助于开发新的噻吩嘧啶衍生物 (Volovenko et al., 2002)。

免疫刺激活性

- Gütschow等人(1995)合成了一系列3-巯基烷基噻吩[2,3-d]嘧啶-2,4(1H,3H)-二酮,并测试了它们的免疫刺激活性 (Gütschow等人,1995)。

核糖基化和衍生物合成

- Fossey等人(1993)对噻吩[3,2-d]嘧啶-2,4-二酮的区域特异性核糖基化进行了研究,导致了尿苷和胞苷类似物的合成,展示了这些化合物在核苷类似物合成中的多功能性 (Fossey等人,1993)。

GnRH受体拮抗剂的合成

- Guo等人(2003)的研究涉及合成噻吩[2,3-d]嘧啶-2,4-二酮作为人类GnRH受体拮抗剂,显示了治疗生殖系统疾病的潜力 (Guo et al., 2003)。

未来方向

Thienopyrimidine derivatives hold a unique place in medicinal chemistry and drug development . The development of kinase inhibitors as anticancer medicines continues to be a crucial research priority to improve tumor selectivity, efficiency, and safety of anticancer medicines . Therefore, the future directions for “3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione” and its derivatives could involve further exploration of their anticancer properties and potential applications in other therapeutic areas.

属性

IUPAC Name |

3-(3-chlorophenyl)-1H-thieno[3,2-d]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2O2S/c13-7-2-1-3-8(6-7)15-11(16)10-9(4-5-18-10)14-12(15)17/h1-6H,(H,14,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBORZOIYAUOICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C3=C(C=CS3)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

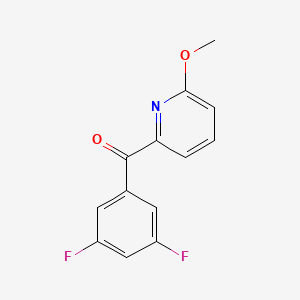

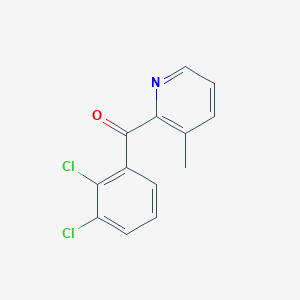

![8-(Tert-butoxycarbonyl)-2-oxa-8-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1421503.png)